molecular formula C13H15NO4 B2424286 Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate CAS No. 1025294-19-2

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate

Cat. No. B2424286
CAS RN: 1025294-19-2
M. Wt: 249.266
InChI Key: YTPUSEDJTOBAFB-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+ . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid . Its IUPAC name is ethyl (2E)-3-(4-hydroxyphenyl)-2-propenoate .

Scientific Research Applications

Crystal Packing and Non-Hydrogen Bonding Interactions

Ethyl 2-acetyl-3-((4-hydroxyphenyl)amino)prop-2-enoate and its derivatives have been studied for their unique crystal packing characteristics. One study found that ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a similar compound, exhibits rare N⋯π and O⋯π interactions, forming a zigzag double-ribbon structure in its crystal packing. This is achieved through two C–H⋯N and two C–H⋯O hydrogen bonds (Zhang, Wu, & Zhang, 2011).

Synthesis of Heterocyclic Systems

Another study explored the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in synthesizing various heterocyclic systems. These compounds were used as reagents for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other complex organic structures, demonstrating the compound's utility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).

Uncommon Interactions in Crystal Structure

The study of ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate revealed an unusual C⋯π interaction of non-hydrogen bond type. This discovery, rationalized by ab initio computations, highlights the electrostatic interactions involved and the scarcity of such interactions in crystal structures (Zhang, Tong, Wu, & Zhang, 2012).

Application in Synthesis of Unnatural Amino Acids

Research also includes the synthesis of unnatural α-amino esters, such as ethyl 3-alkyl-4-(aryl or vinyl)-2-(N-4-methoxyphenyl-amine)pent-4-enoates. These compounds were prepared using a Pd(II)-catalyzed three-component coupling method, highlighting the compound's role in creating structurally complex and versatile amino acids (Hopkins & Malinakova, 2007).

Enantioselective Sequential Hydrogenation

The compound has also been studied in the context of enantioselective sequential hydrogenation. For example, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, a related compound, resulted in ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, demonstrating its potential in precise, enantioselective chemical reactions (Meng, Zhu, & Zhang, 2008).

Safety and Hazards

The compound has hazard statements H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

ethyl (E)-3-hydroxy-2-[(4-hydroxyphenyl)iminomethyl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-18-13(17)12(9(2)15)8-14-10-4-6-11(16)7-5-10/h4-8,15-16H,3H2,1-2H3/b12-9+,14-8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTGTMFJJJMLPP-LAHWPWFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/C=NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.